N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Description
Properties
Molecular Formula |
C18H23N5OS |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C18H23N5OS/c1-12(2)18(5,11-19)20-16(24)13(3)25-17-22-21-14(4)23(17)15-9-7-6-8-10-15/h6-10,12-13H,1-5H3,(H,20,24) |
InChI Key |
XCEAENIAFVZJTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SC(C)C(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amide Formation: The final step involves the reaction of the intermediate with a cyano-substituted amine to form the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, or anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound may be used as a pesticide or herbicide, leveraging its biological activity to protect crops.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyano group may also play a role in its biological activity by participating in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole sulfanyl propanamide derivatives.
Substituent Analysis
Physicochemical Properties
- Lipophilicity: The target compound’s 1-cyano-1,2-dimethylpropyl group likely increases lipophilicity compared to the 4-chlorophenyl group in but reduces it relative to the cyclohexyl group in .
- Solubility: The polar sulfanyl and amide functionalities enhance aqueous solubility, though the bulky 1-cyano-1,2-dimethylpropyl may counteract this effect.
Research Findings and Limitations
- Synthetic Challenges: The target compound’s cyanodimethylpropyl group may complicate synthesis due to steric hindrance during amide coupling, necessitating optimized reaction conditions (e.g., use of HATU/DIPEA) .
- Data Gaps: No experimental data on solubility, stability, or biological activity are available for the target compound, limiting actionable conclusions.
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a synthetic organic compound known for its potential biological activities. This compound belongs to the triazole derivative class and exhibits a unique structural configuration that may contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.4 g/mol. The presence of the triazole ring and sulfanyl group is significant for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C17H21N5OS |
| Molecular Weight | 343.4 g/mol |
| Key Functional Groups | Triazole, sulfanyl |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The triazole moiety can inhibit specific enzymes crucial for cellular functions.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, possibly through disrupting cell wall synthesis or interfering with metabolic pathways in microorganisms.
- Antifungal Properties : Similar to other triazole derivatives, it may inhibit the synthesis of ergosterol in fungal cell membranes.
Antitumor Activity
In vitro studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against lung cancer cell lines such as A549 and HCC827.
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| A549 | 6.75 ± 0.19 | High |
| HCC827 | 5.13 ± 0.97 | Moderate |
| NCI-H358 | 0.85 ± 0.05 | High |
Antimicrobial and Antifungal Activity
Research has indicated that compounds in the same class as this compound exhibit notable antimicrobial and antifungal activities. These effects are often assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays.
Case Studies
Several studies have focused on the biological activities of triazole derivatives similar to this compound:
-
Study on Lung Cancer Cells : A study highlighted the efficacy of related compounds in inhibiting cell proliferation in A549 lung cancer cells through MTS cytotoxicity assays.
- Findings : Compounds showed IC50 values ranging from 0.85 μM to 6.75 μM across different assays.
-
Antifungal Assays : Comparative studies demonstrated that triazole compounds exhibited effective antifungal activity against Candida species.
- Findings : MIC values were determined to be significantly lower than those for standard antifungal agents.
Q & A
Q. Key Optimization Factors :
| Parameter | Impact on Yield | Example from Evidence |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF) enhance nucleophilic substitution | Ethanol/water mixtures used for cycloaddition |
| Catalyst | Cu(I) salts improve regioselectivity in cycloaddition | Cu(OAc)₂ (10 mol%) |
| Temperature | Microwave irradiation reduces energy barriers | 60–80°C for 20–30 minutes |
What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are discrepancies resolved?
Answer:
Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., triazole protons at δ 8.36 ppm and acetamide NH at δ 10.79 ppm) .
- IR Spectroscopy : Confirms functional groups (C=O at ~1670 cm⁻¹, S-H absence confirms sulfanyl substitution) .
- TLC Monitoring : Hexane:ethyl acetate (8:2) tracks reaction progress .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ calculated: 404.1359; found: 404.1348) .
Q. Resolving Discrepancies :
- Crystallography : SHELX software refines X-ray data to resolve ambiguous stereochemistry, though not directly applied here .
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex aryl regions .
How do structural features like the cyano group and triazole ring influence the compound’s reactivity and stability?
Answer:
- Cyano Group (C≡N) : Enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks. Also increases metabolic stability by resisting hydrolysis .
- Triazole Ring :
- 1,2,4-Triazole : Participates in hydrogen bonding (N-H···O interactions) and π-π stacking with biological targets .
- Sulfanyl Linker (-S-) : Prone to oxidation (e.g., forming sulfoxides), requiring inert atmospheres during synthesis .
Q. Stability Considerations :
| Condition | Effect | Mitigation Strategy |
|---|---|---|
| Light | Degrades sulfanyl group | Store in amber vials |
| pH > 8 | Hydrolyzes cyano group | Use neutral buffers |
What strategies are effective for optimizing reaction conditions to maximize yield and purity?
Answer:
- Design of Experiments (DoE) : Varies temperature, catalyst loading, and solvent ratios to identify optimal conditions. Example: A 3² factorial design for cycloaddition time and Cu(OAc)₂ concentration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted azides or alkynes. Recrystallization in ethanol improves purity to >95% .
- In Situ Monitoring : ReactIR tracks intermediate formation, reducing side products .
How can contradictory biological activity data across studies be systematically addressed?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using OECD guidelines .
- Substituent Effects : Minor structural changes (e.g., nitro vs. methoxy groups) alter target binding. Use SAR tables to correlate modifications:
| Substituent (R) | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|
| 5-Methyl | 12.3 (Antifungal) | |
| 4-Phenyl | 8.7 (Anticancer) |
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to explain potency variations .
What approaches are used to establish structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Systematically vary substituents (e.g., triazole position, phenyl substituents) and test bioactivity .
- Pharmacophore Mapping : Identify essential moieties (e.g., triazole-S-acetamide backbone) using Schrödinger Phase .
- Free-Wilson Analysis : Quantifies contributions of substituents to activity. Example: Cyano group contributes 40% to antifungal activity .
How is the compound’s stability under varying storage and experimental conditions assessed?
Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Analytical Monitoring :
- HPLC-PDA : Detects degradation products (e.g., sulfoxide at Rt 12.3 min) .
- Mass Stability : HRMS confirms no mass shift after 6 months at -20°C .
Q. Stability Profile :
| Condition | Degradation (%) | Major Product |
|---|---|---|
| 40°C/75% RH, 1 month | <5% | None |
| UV light, 48 hrs | 15% | Sulfoxide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
